- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,
Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
942920-55-0 structure
Product Name:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS番号:942920-55-0
MF:C10H9BrN2O2
メガワット:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107
Update Time:2025-05-24
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
- BCP07197
- AKOS015835546
- SY104971
- MFCD11518924
- AB64162
- J-521324
- Ethyl 4-Bromo-7-azaindole-2-carboxylate
- DB-079844
- CS-0004646
- SC3471
- 942920-55-0
- VLZWUULVFAASBC-UHFFFAOYSA-N
- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
- SCHEMBL3603471
- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
- DTXSID70659706
- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
- DS-10835
-
- MDL: MFCD11518924
- インチ: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
- InChIKey: VLZWUULVFAASBC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC
計算された属性
- せいみつぶんしりょう: 267.98500
- どういたいしつりょう: 267.985
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 6
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55A^2
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.653
- PSA: 54.98000
- LogP: 2.50210
- じょうきあつ: No data available
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:2-8 °C
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195978-25mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 96% | 25mg |
¥243.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195978-100mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 96% | 100mg |
¥387.90 | 2023-09-03 | |
| Fluorochem | 212494-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 250mg |
£296.00 | 2022-03-01 | |
| Fluorochem | 212494-1g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 1g |
£739.00 | 2022-03-01 | |
| Fluorochem | 212494-5g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
£2216.00 | 2022-03-01 | |
| Alichem | A029188716-1g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 1g |
$366.08 | 2023-08-31 | |
| Alichem | A029188716-5g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
$1424.64 | 2023-08-31 | |
| Alichem | A029188716-10g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 10g |
$2007.04 | 2023-08-31 | |
| AstaTech | SC3471-0.25/G |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95% | 0.25g |
$235 | 2023-09-15 | |
| Chemenu | CM149573-100mg |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 100mg |
$157 | 2021-08-05 |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt
リファレンス
- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
リファレンス
- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
リファレンス
- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
リファレンス
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001
合成方法 6
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt
リファレンス
- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614
合成方法 7
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
リファレンス
- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
リファレンス
- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
リファレンス
- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton, Yaoxue Xuebao, 2013, 48(12), 1792-1799
合成方法 10
合成方法 11
はんのうじょうけん
リファレンス
- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester
- 3-Chlorobenzoic acid
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 関連文献
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) 関連製品
- 388565-59-1(1,8-Naphthyridine-2-carboxylicacid, ethyl ester)
- 394223-02-0(Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1234616-83-1(Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1256825-86-1(Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate)
- 221675-35-0(Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 913181-72-3(1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester hydrochloride)
- 1222175-21-4(Ethyl 5-Bromo-1H-pyrrolo2,3-bpyridine-2-carboxylate)
- 577711-94-5(Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1257856-84-0(Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate)
- 1261537-34-1(Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬